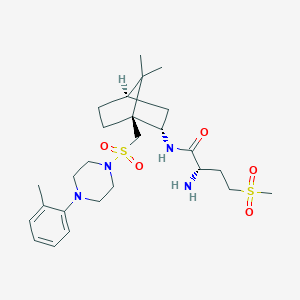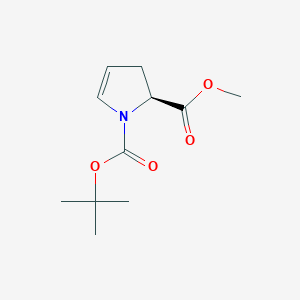
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products. Triclosan has been used in products such as soaps, toothpaste, and deodorants due to its effectiveness in preventing the growth of bacteria and fungi. Despite its widespread use, concerns have been raised regarding the potential health and environmental effects of Triclosan.
Mecanismo De Acción
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial and fungal growth. By inhibiting ENR, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride prevents the synthesis of fatty acids, which are necessary for the formation of the bacterial and fungal cell membrane.
Biochemical and Physiological Effects:
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been found to have both positive and negative effects on biochemical and physiological processes. On the positive side, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been shown to have anti-inflammatory properties and may be useful in treating inflammatory skin conditions. However, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has also been found to disrupt the endocrine system, leading to hormonal imbalances and potential developmental and reproductive issues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has limitations in terms of its potential impact on the environment and the development of bacterial resistance.
Direcciones Futuras
There are several future directions for N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride research, including the development of alternative antimicrobial agents that are less harmful to the environment and human health. Additionally, further research is needed to fully understand the potential health effects of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride and its impact on bacterial resistance. Finally, more studies are needed to explore the potential use of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride in medical applications, such as wound healing and drug delivery.
Conclusion:
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria and fungi. However, concerns have been raised regarding the potential health and environmental effects of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride. Further research is needed to fully understand the potential risks and benefits of N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride, as well as to develop alternative antimicrobial agents that are less harmful to the environment and human health.
Métodos De Síntesis
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride is synthesized through a series of chemical reactions involving 2,4,5-trichlorophenol and epichlorohydrin. The reaction produces 2,4,5-trichloro-3-(2,4,5-trichlorophenoxy)propyl ether, which is then reacted with sodium hydroxide to form N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride.
Aplicaciones Científicas De Investigación
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been extensively studied for its antimicrobial properties. It has been used in various scientific research applications, including microbiology, biochemistry, and pharmacology. N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride has been found to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
Número CAS |
150374-62-2 |
|---|---|
Nombre del producto |
N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride |
Fórmula molecular |
C14H21Cl4N5O2 |
Peso molecular |
433.2 g/mol |
Nombre IUPAC |
(1E)-1-[amino-[3-(2,4,5-trichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C14H20Cl3N5O2.ClH/c1-8(2)20-13(18)21-14(19)22-24-5-3-4-23-12-7-10(16)9(15)6-11(12)17;/h6-8H,3-5H2,1-2H3,(H5,18,19,20,21,22);1H |
Clave InChI |
GQODDWZUHQLGEY-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
SMILES canónico |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |
Sinónimos |
N-(3(2,4,5-trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride PS 15 PS-15 WR 250417 WR-250417 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



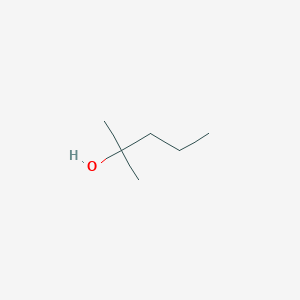
![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
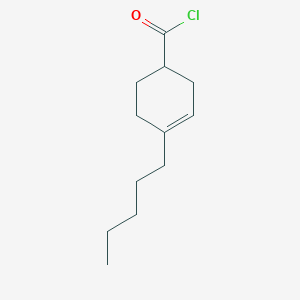
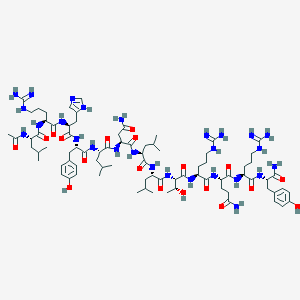
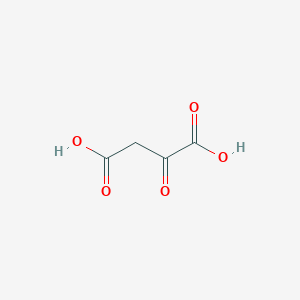
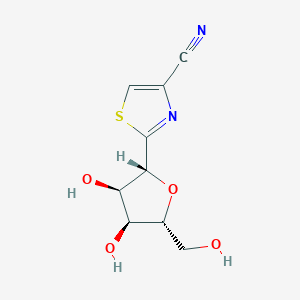
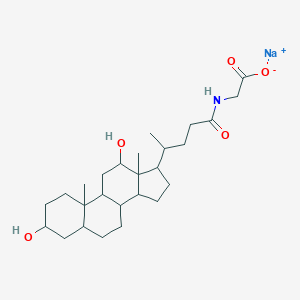

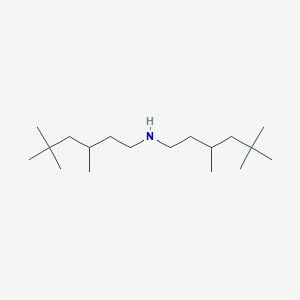

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
